molecular formula C5H12BrNO3 B1612694 5-(Aminooxy)pentanoic acid hydrobromide CAS No. 850411-23-3

5-(Aminooxy)pentanoic acid hydrobromide

Cat. No.: B1612694
CAS No.: 850411-23-3
M. Wt: 214.06 g/mol
InChI Key: LXIJSNBSDNETLF-UHFFFAOYSA-N
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Description

5-(Aminooxy)pentanoic acid hydrobromide is a chemical compound widely used in scientific research. It is a derivative of lysine and has proven to be useful in various fields, including bioconjugation, protein labeling, and polymer science. The compound is characterized by its molecular formula C5H12BrNO3 and a molecular weight of 214.06 .

Preparation Methods

The synthesis of 5-(Aminooxy)pentanoic acid hydrobromide typically involves the reaction between hydroxylamine and succinic anhydride, followed by the hydrolysis of the intermediate compound. This method ensures the formation of the aminooxy functional group, which is crucial for its applications in bioconjugation and other fields.

Chemical Reactions Analysis

5-(Aminooxy)pentanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to yield other derivatives.

    Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Aminooxy)pentanoic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in bioconjugation and protein labeling, facilitating the study of biological processes.

    Industry: The compound is used in polymer science and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(Aminooxy)pentanoic acid hydrobromide involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with carbonyl groups, making it useful in bioconjugation and protein labeling. This interaction facilitates the study of various biological processes and the development of new therapeutic agents .

Comparison with Similar Compounds

5-(Aminooxy)pentanoic acid hydrobromide can be compared with other similar compounds, such as:

    5-Aminopentanoic acid: A δ-amino acid that is a weak GABA agonist.

    5-Aminovaleric acid: Another similar compound with different applications in scientific research.

The uniqueness of this compound lies in its aminooxy functional group, which provides distinct advantages in bioconjugation and protein labeling compared to other similar compounds.

Properties

IUPAC Name

5-aminooxypentanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.BrH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIJSNBSDNETLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCON)CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590167
Record name 5-(Aminooxy)pentanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-23-3
Record name Pentanoic acid, 5-(aminooxy)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850411-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminooxy)pentanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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